萘普生钠

概述

描述

萘普生钠是一种非甾体抗炎药(NSAID),常用于治疗疼痛、炎症和发烧。它在治疗诸如类风湿性关节炎、骨关节炎、强直性脊柱炎、肌腱炎、滑囊炎、急性痛风和原发性痛经等疾病方面特别有效 . 萘普生钠通过抑制前列腺素的产生起作用,而前列腺素是炎症和疼痛的介质 .

科学研究应用

萘普生钠具有广泛的科学研究应用:

化学: 用作研究非甾体抗炎药合成和反应的模型化合物。

生物学: 研究其对细胞过程和炎症途径的影响。

医学: 广泛用于疼痛管理和抗炎治疗的临床研究。

工业: 用于各种药物产品的配制

作用机制

萘普生钠通过抑制环氧合酶 (COX) 酶发挥作用,特别是 COX-1 和 COX-2。这些酶负责将花生四烯酸转化为前列腺素,前列腺素是炎症和疼痛的介质。通过阻断 COX 酶,萘普生钠减少了前列腺素的产生,从而减轻疼痛和炎症 .

类似化合物:

布洛芬: 另一种具有类似抗炎和止痛特性的非甾体抗炎药。

美芬酸: 用于止痛,具有类似的作用机制。

对乙酰氨基酚: 虽然不是非甾体抗炎药,但它通常因其止痛效果而被比较

萘普生钠的独特之处:

更长的半衰期: 与布洛芬相比,萘普生钠具有更长的半衰期,因此可以减少给药频率.

快速吸收: 钠盐形式比碱式形式吸收更快,提供更快的缓解.

更低的胃肠道风险: 与其他一些非甾体抗炎药相比,萘普生钠的胃肠道副作用风险相对较低.

萘普生钠因其功效、安全性、方便性的平衡而脱颖而出,使其成为许多患者和医疗保健提供者的首选药物。

生化分析

Biochemical Properties

Naproxen Sodium works by inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins . It exhibits a higher affinity for COX-2, which is predominantly involved in inflammation . By suppressing the activity of this enzyme, Naproxen Sodium reduces the formation of prostaglandins, thereby decreasing inflammation and pain .

Cellular Effects

Naproxen Sodium can cause sodium retention in the kidneys, which can result in increased blood pressure . It also has the potential to cause gastrointestinal toxicity, nephrotoxicity, and jaundice . These effects are believed to be associated with hepatitic injury caused by the drug .

Molecular Mechanism

Naproxen Sodium works by reversibly inhibiting both the COX-1 and COX-2 enzymes as a non-selective coxib . As an NSAID, Naproxen Sodium appears to exert its anti-inflammatory action by reducing the production of inflammatory mediators called prostaglandins .

Temporal Effects in Laboratory Settings

It is known that Naproxen Sodium is a minor substrate of CYP1A2 and CYP2C9 and is extensively metabolized in the liver to 6-O-desmethylnaproxen .

Dosage Effects in Animal Models

In horses, Naproxen Sodium has been used at a dosage of 5–10 mg/kg, once to twice daily . The effects of the product vary with different dosages in animal models .

Metabolic Pathways

Naproxen Sodium is a minor substrate of CYP1A2 and CYP2C9. It is extensively metabolized in the liver to 6-O-desmethylnaproxen, and both the parent drug and the desmethyl metabolite undergo further metabolism to their respective acylglucuronide conjugated metabolites .

Transport and Distribution

After oral administration of Naproxen Sodium tablets, peak plasma levels are attained in 1 to 2 hours . Naproxen Sodium has a volume of distribution of 0.16 L/kg . At therapeutic levels, Naproxen Sodium is greater than 99% albumin-bound .

准备方法

合成路线和反应条件: 萘普生钠可以通过多种方法合成。一种常见的方法包括将2-(6-甲氧基萘-2-基)丙酸与甲醇酯化,然后水解得到萘普生 . 然后通过用氢氧化钠中和萘普生来获得钠盐形式 .

工业生产方法: 萘普生钠的工业生产通常涉及大规模的酯化和水解过程。反应条件经过优化,以确保高产率和纯度。最终产品通常制成片剂、胶囊或混悬液用于口服给药 .

化学反应分析

反应类型: 萘普生钠会发生几种类型的化学反应,包括:

氧化: 萘普生可以被氧化形成各种代谢物。

还原: 还原反应不太常见,但在特定条件下可能会发生。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用氢化铝锂等还原剂。

取代: 通常使用像甲醇钠这样的强亲核试剂.

主要形成的产品:

氧化: 萘普生的氧化代谢物。

还原: 萘普生的还原形式。

取代: 萘普生的取代衍生物.

相似化合物的比较

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Mefenamic Acid: Used for pain relief and has a similar mechanism of action.

Acetaminophen: While not an NSAID, it is often compared for its analgesic effects

Uniqueness of Naproxen Sodium:

Longer Half-Life: Naproxen Sodium has a longer half-life compared to Ibuprofen, allowing for less frequent dosing.

Rapid Absorption: The sodium salt form is absorbed more quickly than the base form, providing faster relief.

Lower Gastrointestinal Risk: Compared to some other NSAIDs, Naproxen Sodium has a relatively lower risk of gastrointestinal side effects.

Naproxen Sodium stands out due to its balance of efficacy, safety, and convenience, making it a preferred choice for many patients and healthcare providers.

属性

IUPAC Name |

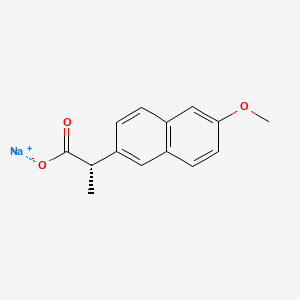

sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBRNDSHEYLDJV-FVGYRXGTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045576 | |

| Record name | Naproxen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26159-34-2 | |

| Record name | Naproxen sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026159342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naproxen sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (-)-2-(6-methoxy-2-naphthyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPROXEN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TN87S3A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。